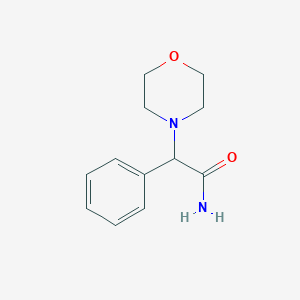
2-Morpholino-2-phenylacetamide
Übersicht
Beschreibung
2-Morpholino-2-phenylacetamide is an organic compound with the molecular formula C12H16N2O2. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by a morpholine ring and a phenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and reactivity.
Wirkmechanismus
Target of Action
2-Morpholino-2-phenylacetamide, also known as 2-morpholin-4-yl-2-phenylacetamide, is a type of Morpholino oligomer . Morpholino oligomers are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics . They target a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Mode of Action
Morpholinos have different effects depending on the sort of target they bind. They can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing; bind to precursors of miRNA, inhibiting the maturation of the miRNA; bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis, RNA splicing, and miRNA maturation and activity . By blocking these processes, the compound can alter the expression of genes and the production of proteins, leading to various downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Morpholino oligomers like this compound are complex . Understanding these properties can foster further improvement of this cutting-edge therapy, thereby enabling researchers to safely develop Morpholino-based drugs and enhancing their ability to innovate .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific RNA targets it binds to. For example, by blocking translation, it can prevent the production of specific proteins. By altering RNA splicing, it can change the types of proteins that are produced. By inhibiting miRNA maturation and activity, it can affect gene regulation .
Biochemische Analyse
Biochemical Properties
It has been synthesized and characterized in a study, where it was evaluated for anti-inflammatory activity . The compound interacts with enzymes such as COX-1 and COX-2, demonstrating inhibition of these enzymes .
Cellular Effects
It has been shown to have anti-inflammatory properties, suggesting that it may influence cell signaling pathways related to inflammation
Molecular Mechanism
It has been shown to inhibit COX-1 and COX-2 enzymes, suggesting that it may exert its effects through the inhibition of these enzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-phenylacetamide typically involves the reaction of 2-chloro-N-phenylacetamide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: New compounds with different substituents replacing the morpholine or phenyl group.
Vergleich Mit ähnlichen Verbindungen
2-Morpholino-2-phenylacetamide can be compared with other similar compounds, such as:
2-Piperidino-2-phenylacetamide: This compound has a piperidine ring instead of a morpholine ring. It exhibits similar chemical properties but may have different biological activities.
2-Morpholino-2-(4-methoxyphenyl)acetamide: This derivative has a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.
Uniqueness: The presence of the morpholine ring in this compound imparts unique properties to the compound, such as increased solubility in water and enhanced stability under various conditions. These characteristics make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSAMGMSPJMQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305269 | |
| Record name | α-Phenyl-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-69-1 | |
| Record name | α-Phenyl-4-morpholineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6327-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholino-2-phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Phenyl-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholino-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)


![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)




![Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B515597.png)
